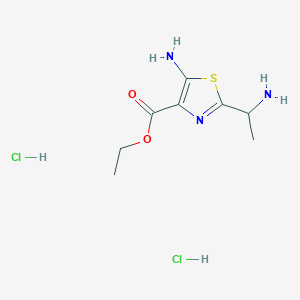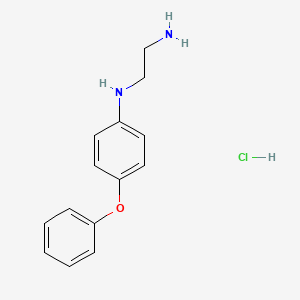
N1-(4-Phenoxyphenyl)ethane-1,2-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-Phenoxyphenyl)ethane-1,2-diamine hydrochloride is a chemical compound with diverse applications in scientific research. It is known for its unique properties that make it valuable for studying various biological processes and developing advanced materials.
Mecanismo De Acción
Target of Action
Similar compounds have been found to target pro-inflammatory cytokines such as tnf-α and il-6 .
Mode of Action
It’s suggested that similar compounds interact with their targets, leading to the inhibition of pro-inflammatory cytokines . This results in anti-inflammatory effects .
Result of Action
Similar compounds have shown promising anti-inflammatory activity by inhibiting pro-inflammatory cytokines .
Métodos De Preparación
The synthesis of N1-(4-Phenoxyphenyl)ethane-1,2-diamine hydrochloride typically involves a series of chemical reactions. One common method includes the sequential synthesis, chlorination, and substitution reaction followed by the reaction of the resulting amine with different aryl isocyanates . The specific reaction conditions and reagents used can vary, but the general process involves the following steps:
Synthesis of the intermediate compound: This step involves the preparation of the intermediate compound through a series of reactions, including chlorination and substitution.
Reaction with aryl isocyanates: The intermediate compound is then reacted with different aryl isocyanates to form the final product, this compound.
Análisis De Reacciones Químicas
N1-(4-Phenoxyphenyl)ethane-1,2-diamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Aplicaciones Científicas De Investigación
N1-(4-Phenoxyphenyl)ethane-1,2-diamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of various chemical compounds and materials.
Biology: This compound is valuable for studying biological processes and interactions.
Industry: this compound is used in the production of advanced materials and industrial chemicals.
Comparación Con Compuestos Similares
N1-(4-Phenoxyphenyl)ethane-1,2-diamine hydrochloride can be compared with other similar compounds, such as N-(1-Naphthyl)ethylenediamine and other ethane-1,2-diamine derivatives . These compounds share similar chemical structures and properties but may differ in their specific applications and effects. The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it valuable for a wide range of scientific research applications.
Propiedades
IUPAC Name |
N'-(4-phenoxyphenyl)ethane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O.ClH/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13;/h1-9,16H,10-11,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAOZSQGGVSDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
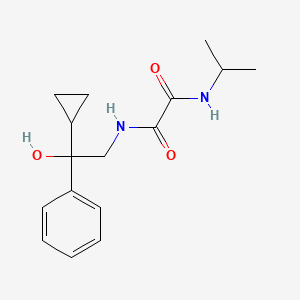
![Ethyl 2-{[3-(4-methylpiperazin-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2713713.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2713715.png)

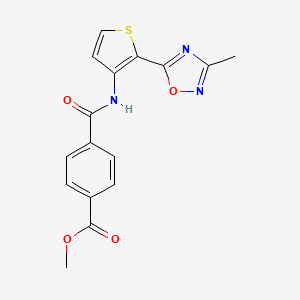
![N-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2713719.png)

![5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2713722.png)

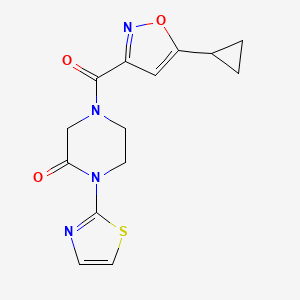
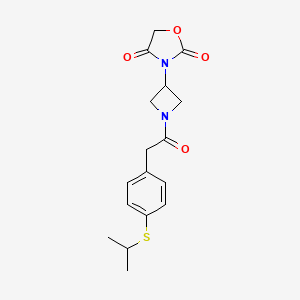
![1-(2-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B2713729.png)
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide](/img/structure/B2713730.png)
